2,6-Bis(4-methoxyphenyl)pyridine
Description
Contextual Significance of Pyridine (B92270) Architectures in Advanced Materials and Catalysis
The pyridine ring is a ubiquitous structural motif in a multitude of functional molecules, from pharmaceuticals to agrochemicals. rsc.org Its presence is critical in numerous applications due to its distinct chemical characteristics. The nitrogen atom in the ring imparts a dipole moment and basicity, and it can act as a hydrogen bond acceptor, which is crucial for molecular recognition and self-assembly processes. nih.gov Furthermore, the pyridine nucleus can serve as a versatile ligand, coordinating with a wide array of metal ions to form stable complexes. nih.gov
This ability to form metal complexes is extensively exploited in the field of catalysis . Pyridine-containing ligands are integral to many organometallic catalysts used in organic synthesis, facilitating a broad spectrum of chemical transformations. nih.gov These reactions include C-H bond functionalization, hydrogenations, and cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules. rsc.orgbeilstein-journals.org The electronic and steric properties of the pyridine ring can be finely tuned by introducing substituents, allowing for precise control over the activity and selectivity of the catalyst.
In the realm of advanced materials , pyridine derivatives are key building blocks for functional materials with tailored optical, electronic, and structural properties. They are incorporated into polymers, dyes, and organic light-emitting diodes (OLEDs). The rigid structure and π-conjugated system of the pyridine ring contribute to the thermal stability and charge-transport properties of these materials. Specifically, 2,6-disubstituted pyridines serve as linear and rigid building blocks, enabling the construction of well-defined supramolecular structures and polymers.
Research Landscape and Emerging Trends Pertaining to 2,6-Bis(4-methoxyphenyl)pyridine
A review of the current scientific literature indicates that dedicated research on this compound is notably limited. The majority of available studies focus on a closely related, yet structurally distinct, compound: 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) . The synthesis and structural characterization of this latter compound provide the most relevant insights currently available.
One of the primary methods for synthesizing such 2,6-diarylpyridines involves a condensation reaction. For instance, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine has been synthesized through the condensation of 4-methoxylacetophenone and benzaldehyde (B42025) with ammonia (B1221849), catalyzed by boron trifluoride etherate under microwave irradiation. nih.gov This approach highlights a common synthetic strategy for creating multi-aryl substituted pyridines.
The structural properties of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine have been elucidated through single-crystal X-ray diffraction. nih.gov These studies reveal that the phenyl and methoxyphenyl rings are not coplanar with the central pyridine ring, adopting specific dihedral angles. This non-planar conformation is a common feature in multi-aryl substituted pyridines and influences the molecule's packing in the solid state as well as its photophysical properties.
| Property | Value |
| Molecular Formula | C25H21NO2 |
| Molecular Weight | 367.43 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.379 (3) |
| b (Å) | 15.538 (8) |
| c (Å) | 20.51 (1) |
| β (°) | 94.281 (7) |
| Volume (ų) | 2027.3 (17) |
| Table 1: Crystallographic data for the related compound 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. nih.gov |
While direct research on this compound is sparse, emerging trends in the broader class of 2,6-diarylpyridines point towards their application in materials science. These compounds are being investigated for their fluorescent properties. The introduction of electron-donating groups, such as the methoxy (B1213986) group (-OCH3), on the peripheral aryl rings can significantly influence the photophysical properties of the molecule, making them candidates for use as fluorophores and components in optoelectronic devices. The nitrogen atom in the pyridine ring also allows for proton-responsive fluorescence, a property that is being explored for the development of chemical sensors.
Given the structural similarities, it is plausible that this compound would exhibit interesting photophysical properties and could serve as a valuable ligand in coordination chemistry or as a building block for functional organic materials. However, without dedicated experimental and theoretical studies, its specific characteristics and potential applications remain an open area for future investigation. The exploration of its synthesis and properties could contribute to the expanding library of functional pyridine-based materials.
Structure
3D Structure
Properties
CAS No. |
21172-80-5 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-6-14(7-11-16)18-4-3-5-19(20-18)15-8-12-17(22-2)13-9-15/h3-13H,1-2H3 |
InChI Key |
GUIWEBZYRFRNGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements
Established Reaction Pathways for 2,6-Bis(4-methoxyphenyl)pyridine Synthesis
A number of robust and well-documented reaction pathways are available for the synthesis of this compound. These methods provide reliable access to the target compound and its analogues.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures. youtube.comdicp.ac.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.com For the synthesis of this compound, this protocol involves the reaction of a 2,6-dihalo- or 2,6-bis(triflyloxy)pyridine with two equivalents of (4-methoxyphenyl)boronic acid.
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. While palladium catalysts are common, more cost-effective nickel-based catalysts have also been developed for Suzuki-Miyaura couplings. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Diarylpyridines
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-5-iodopyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |
| Aryl Carbamates/Sulfamates | Arylboronic acids | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene/t-Amyl alcohol | Good to Excellent | nih.gov |
This table presents generalized conditions for the synthesis of diarylpyridines; specific optimization would be required for this compound.
The Stille coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin compounds (organostannanes) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orglibretexts.org The synthesis of this compound via the Stille coupling would involve the reaction of a 2,6-dihalopyridine with two equivalents of (4-methoxyphenyl)trimethylstannane or a similar organotin reagent.
The mechanism of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. openochem.org A specific application of this methodology involves the reaction of 2,6-bis(trimethylstannyl)pyridine with 4-iodoanisole, which directly yields this compound. researchgate.net A significant drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts. organic-chemistry.org
Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer a highly efficient route to substituted pyridines. The Kröhnke pyridine (B92270) synthesis is a classic example, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. wikipedia.orgdrugfuture.comnih.gov This method allows for the construction of highly functionalized pyridines in high yields under mild conditions. wikipedia.orgresearchgate.net
To synthesize a 2,6-diarylpyridine such as this compound, one could envision a reaction between an appropriate chalcone (B49325) (an α,β-unsaturated ketone derived from 4-methoxybenzaldehyde (B44291) and 4-methoxyacetophenone) and a pyridinium (B92312) salt derived from 4-methoxyacetophenone, in the presence of ammonium acetate. wikipedia.org Variations of this approach, sometimes employing microwave irradiation, have been developed to synthesize 2,4,6-triarylpyridines, demonstrating the versatility of condensation strategies. nih.govresearchgate.net For instance, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126) has been synthesized through the condensation of benzaldehyde (B42025) and 4-methoxyacetophenone with ammonia (B1221849), catalyzed by boron trifluoride under microwave irradiation. nih.gov
Acid-catalyzed tandem reactions provide another efficient pathway for constructing the pyridine ring system. These reactions often involve a sequence of transformations, such as Michael addition, cyclization, and aromatization, occurring in a single pot. For example, a method for synthesizing 2,6-bis(4-methoxyphenyl)-4-phenylpyridine involves an acid-catalyzed tandem reaction of enones and primary amines. rsc.org
Another relevant approach is the vapor-phase aminocyclization of ketones with formaldehyde (B43269) and ammonia over solid acid catalysts. elsevierpure.com This method has been used for the highly selective synthesis of 2,6-bis(4-methylphenyl)pyridine. elsevierpure.com Metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) also yields asymmetrical 2,6-diarylpyridines, showcasing a convenient and environmentally friendly approach. organic-chemistry.orgresearchgate.net These acid-catalyzed methods highlight the potential for constructing the this compound core from acyclic precursors.
Approaches to Functionalized this compound Derivatives
The functionalization of the 2,6-diarylpyridine scaffold is a key area of research, as it allows for the systematic modification of the compound's properties.
The introduction of various functional groups onto the this compound core can significantly alter its electronic, photophysical, and biological properties. researchgate.net For instance, the synthesis of various 2,6-diaryl-substituted pyridine derivatives has been explored for applications as antitumor agents and tubulin polymerization inhibitors. nih.govnih.gov The number and nature of the aryl groups have been shown to be critical for their biological activities. nih.gov
Derivatization can be achieved either by using functionalized starting materials in the synthetic routes described above or by post-synthesis modification of the parent compound. For example, introducing electron-donating or electron-withdrawing groups on the phenyl rings can tune the energy levels of the molecule, which is important for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as ligands in metal complexes. researchgate.net The synthesis of pyridine-2,6-dicarboxamide derivatives from the corresponding pyridine dicarboxylic acid highlights another route to functionalized structures with applications in supramolecular and coordination chemistry. mdpi.com The ability to tailor the properties of these molecules through derivatization makes 2,6-diarylpyridines a versatile platform for the development of new functional materials and therapeutic agents. mdpi.com
Synthesis of Pyridine-Annulated Heterocyclic Systems
The creation of fused heterocyclic systems, where a pyridine ring is annulated with another ring system, is of great interest due to the diverse chemical and biological properties of the resulting molecules. ias.ac.in While direct examples of annulation reactions starting from this compound to form fused systems are not extensively documented in the reviewed literature, general strategies for the synthesis of pyrido-fused heterocycles provide a foundational understanding of the potential pathways. ias.ac.in
These strategies often involve the construction of the fused ring system onto a pre-existing pyridine core or the simultaneous formation of both heterocyclic rings. Common methods include intramolecular cyclizations, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions. ias.ac.inacs.org For instance, the synthesis of furo[2,3-b]pyridines can be achieved through the palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines, followed by an electrophilic cyclization. ias.ac.in Another approach involves the reaction of 2-aminofuran derivatives with dicarbonyl compounds to construct the fused pyridine ring. ias.ac.in
Although specific examples utilizing this compound as the starting pyridine were not found, it is plausible that this compound could be functionalized at the 3 and 4 positions of the pyridine ring to introduce reactive groups. These groups could then participate in intramolecular cyclization reactions to form annulated structures. Further research is required to explore the feasibility of such synthetic routes.
Innovations in Synthetic Efficiency and Yield Optimization
Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2,6-diarylpyridines, including this compound. A notable advancement in this area is the application of microwave-assisted organic synthesis (MAOS).
A specific example is the synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, a derivative of the target compound. This synthesis was achieved through the condensation of 2,6-bis(4-methoxyphenyl)-4-phenylpyridinium tetrafluoroborate (B81430) with ammonia under microwave irradiation in solvent-free conditions. nih.gov The reaction proceeds by mixing benzaldehyde, 4-methoxyacetophenone, and ammonia in the presence of boron trifluoride etherate as a catalyst. nih.gov The mixture is then subjected to microwave irradiation at 375 W for 3 minutes. nih.gov This method offers significant advantages over classical thermal heating, including a drastic reduction in reaction time and often an improvement in yield.
The table below provides a summary of the reactants and conditions for this innovative microwave-assisted synthesis.
| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Conditions | Product |
| Benzaldehyde | 4-Methoxyacetophenone | Ammonia | Boron trifluoride etherate | Microwave, 375 W, 3 min | 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine |
This microwave-assisted approach highlights a significant step forward in the efficient synthesis of this class of compounds, offering a rapid and solvent-free alternative to traditional methods.
Reactivity Profiles and Mechanistic Investigations
Intramolecular and Intermolecular Reactivity of the Pyridine (B92270) Core and Substituents
The pyridine nitrogen provides a site for coordination to metal centers, acting as a potential tridentate N,N,N-pincer ligand. The reactivity of the C-H bonds on both the pyridine and phenyl rings allows for various functionalization reactions, while the methoxy (B1213986) groups themselves can undergo specific transformations.
The methoxy (–OCH₃) groups on the para-positions of the phenyl rings are significant drivers of the molecule's electronic character. Through resonance, the oxygen's lone pairs donate electron density to the aromatic ring, a generally more powerful effect than its electron-withdrawing inductive effect. libretexts.org This electron-donating nature makes the methoxy group and the phenyl ring susceptible to oxidation.
While specific studies on the oxidative transformation of the methoxy groups in 2,6-bis(4-methoxyphenyl)pyridine are not extensively detailed in the reviewed literature, general principles of phenolic ether chemistry suggest potential reactions. Under strong oxidizing conditions, the ether linkage can be cleaved to yield the corresponding bis-phenolic derivative, 2,6-bis(4-hydroxyphenyl)pyridine. This transformation is critical as phenolic hydroxyl groups are known to be potent antioxidant moieties. nih.gov The antioxidant activity of related phenolic compounds is enhanced by the presence of electron-donating groups like methoxy substituents. nih.gov Further oxidation could potentially lead to the formation of quinone-type structures, depending on the reagents and reaction conditions employed.
The 2,6-disubstituted pyridine framework of the title compound allows it to act as a tridentate "pincer" ligand, analogous to the well-studied pyridine-diimine (PDI) ligands. wikipedia.org PDI complexes are involved in a wide array of catalytic reactions, and their activity is heavily influenced by ligand substitution dynamics. wikipedia.orgacs.org
The exchange of ligands in such complexes is a fundamental process that dictates catalyst initiation, propagation, and deactivation. Studies on related metal complexes demonstrate that these dynamics are influenced by several factors:
Steric Bulk: The steric hindrance around the metal center plays a crucial role. Bulky ligands, like the diisopropylphenyl groups often used in PDI systems, can suppress the formation of coordinatively saturated 2:1 ligand-to-metal complexes, favoring the more reactive 1:1 complexes. wikipedia.org
Solvent Effects: The coordinating ability of the solvent can significantly impact ligand exchange rates.
Chelate Effect: The exchange of monodentate ligands for multidentate (chelating) ligands is often thermodynamically favored. For instance, studies on trimethylplatinum(IV) complexes show that two monodentate pyridine ligands can be readily exchanged for a single, more stable bidentate bipyridine ligand. rsc.org
The kinetics of these substitution reactions can be quantified. A study using electrospray ionization mass spectrometry (ESI-MS) on cobalt-porphyrin cage complexes determined the activation parameters for pyridine ligand dissociation, revealing a dissociative mechanism with a large positive activation entropy. nih.gov This indicates that the initial step is the dissociation of the bound ligand before a new ligand coordinates to the metal center. nih.gov For complexes involving this compound, similar dynamic equilibria would be expected, governing their stability and catalytic potential.
Regioselective Functionalization Strategies
Direct and selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the ring's inherent electron deficiency, which deactivates it towards electrophilic substitution. However, numerous modern strategies have been developed to overcome this hurdle. nih.govnih.gov
Functionalization of the Pyridine Core:
Direct C2/C6 Di-Arylation: A highly relevant strategy for synthesizing the core structure of 2,6-diarylpyridines involves a palladium-catalyzed direct C-H functionalization. This method utilizes a transient activator, such as dimethyl sulfate, to generate an N-methylpyridinium salt in situ. This activation makes the C2 and C6 positions susceptible to arylation under cooperative Pd/Cu catalysis, followed by N-demethylation to yield the final product. nih.gov
Distal C-H Functionalization (C3/C4/C5): Accessing the more remote positions of the pyridine ring often requires specific directing groups or catalytic systems. For example, Pd-catalyzed C3-arylation has been achieved with high regioselectivity. nih.gov Ruthenium-catalyzed meta-C-H alkylation (targeting the C3/C5 positions) has also been demonstrated using removable directing groups. acs.orgacs.org Other innovative approaches include dearomatization-rearomatization cascades researchgate.net and photochemical methods involving pyridinyl radicals to achieve functionalization at the C4 position. acs.org
Functionalization of the Phenyl Substituents: In contrast to the pyridine core, the methoxy-substituted phenyl rings are electron-rich and thus activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho, para-director. Since the para position is already occupied by the pyridine ring, electrophilic attack would be directed primarily to the ortho positions (C3 and C5 of the phenyl rings).
The following table summarizes various regioselective functionalization strategies applicable to pyridine scaffolds.
Proposed Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility.
A plausible mechanism for the synthesis of 2,6-diarylpyridines, including the title compound, via the transient activator strategy is as follows nih.gov:
Activation: Pyridine is N-methylated by dimethyl sulfate, forming a reactive N-methylpyridinium salt intermediate.
C-H Activation/Arylation: Under cooperative palladium and copper catalysis, the pyridinium (B92312) salt undergoes sequential C-H activation and arylation at both the C2 and C6 positions.
Demethylation: A subsequent N-demethylation step removes the activating group, furnishing the symmetric 2,6-diarylpyridine product.
For the further functionalization of the pre-formed this compound scaffold, other mechanisms come into play. For instance, a C4-alkylation could proceed via a photochemical organocatalytic pathway acs.org:
Pyridinium Formation: The pyridine nitrogen is first protonated or alkylated to form a pyridinium ion.
Radical Generation: Single-electron transfer (SET) reduction of the pyridinium ion generates a pyridinyl radical intermediate.
Radical Coupling: This pyridinyl radical undergoes effective coupling with an alkyl radical (generated from a suitable precursor) at the C4 position.
Rearomatization: A final oxidation step restores the aromaticity of the pyridine ring, yielding the C4-functionalized product.
Intermediates in these transformations are often transient and highly reactive. In transition-metal-catalyzed C-H functionalization, key intermediates include organometallic species where the metal catalyst has undergone oxidative addition into a C-H bond of the pyridine ring. nih.gov For example, silyl (B83357) iridium complexes have been proposed as intermediates in the C3-H activation of pyridine. nih.gov
Chemical Compounds Mentioned
Coordination Chemistry and Ligand Design Principles
Chelation Behavior of 2,6-Bis(4-methoxyphenyl)pyridine
The arrangement of nitrogen and potential secondary donor atoms in this compound and its analogues dictates its interaction with metal centers, leading to predictable and stable coordination motifs.
Structurally similar to classic terpyridine ligands, this compound and its close analogues, such as 2,6-bis(arylimino)pyridines, typically function as tridentate ligands. Coordination occurs through the central pyridyl nitrogen atom and two additional donor atoms from the flanking groups. In the case of imino- or triazolyl-based derivatives, the nitrogen atoms of these side groups complete the coordination sphere, forming a pincer-like grip on the metal ion. researchgate.netresearchgate.net This NNN-tridentate chelation results in the formation of two stable five- or six-membered metallacycles, a key feature contributing to the thermodynamic stability of the resulting complexes. For instance, in octahedral complexes, two of these tridentate ligands can coordinate to a single metal center in a meridional fashion. acs.org
To fully appreciate the characteristics of this compound, it is useful to compare it with other well-known pyridine-based N-donor ligands.
Terpyridines (terpy): As the archetypal tridentate NNN pincer ligand, terpyridine forms highly stable, nearly planar complexes with a wide range of metal ions. iucr.org The rigid planarity of the terpyridine backbone often leads to strong metal-ligand orbital overlap. The 2,6-di(aryl)pyridine scaffold offers more conformational flexibility, as the phenyl rings can rotate relative to the central pyridine (B92270) ring, which can influence the geometry and reactivity of the metal complex. nih.gov
Pyridine-Bis(oxazoline) (PyBOX): PyBOX ligands are C₂-symmetric tridentate ligands renowned for their application in asymmetric catalysis. wikipedia.orgnih.gov Unlike the aromatic side groups in this compound, PyBOX features chiral oxazoline (B21484) rings. This chirality is transferred to the metal center, enabling enantioselective transformations. sigmaaldrich.comcymitquimica.com PyBOX ligands create a more defined and sterically hindered chiral pocket around the metal ion compared to the more open structure of di(aryl)pyridine ligands. wikipedia.orgchemscene.com
Bis(1,2,3-triazol-4-yl)pyridine (BTP): BTP ligands are another class of tridentate NNN-donor ligands that have gained attention for their versatile coordination chemistry. researchgate.netrsc.org A unique feature of BTPs is their ability to not only coordinate with metal cations but also to interact with anions through hydrogen bonding from the triazole C-H groups. researchgate.net They have shown remarkable selectivity in separating actinides from lanthanides in nuclear waste reprocessing, a property linked to the specific electronic nature of the triazole rings. acs.orgrsc.orgresearchgate.net
| Ligand Family | Key Structural Feature | Primary Application | Coordination Notes |
| 2,6-Di(aryl)pyridines | Central pyridine with two flanking aryl groups. | Precursors for organometallic complexes, catalysis. | Generally tridentate (if side groups have donors), offers rotational flexibility. |
| Terpyridines | Rigid, planar system of three fused pyridine rings. | Supramolecular chemistry, photophysics. | Classic planar NNN-pincer ligand, forms very stable complexes. iucr.org |
| PyBOX | Central pyridine with two chiral oxazoline rings. | Asymmetric catalysis. | C₂-symmetric, creates a defined chiral environment around the metal. wikipedia.orgnih.gov |
| BTP | Central pyridine with two triazole rings. | Actinide/lanthanide separation, supramolecular chemistry. | Dual binding capability for cations and anions. researchgate.netrsc.org |
Synthesis and Characterization of Metal Complexes
The chelation properties of this compound and its derivatives have been leveraged to synthesize a variety of metal complexes, revealing interesting structural and electronic features.
This ligand framework has proven effective in coordinating with a diverse array of transition metals.
Ruthenium: Ruthenium(II) complexes with analogous 2,6-pyridyl-diimine ligands have been synthesized, forming distorted octahedral structures. For example, the complex (acetonitrile){2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine}dichlororuthenium(II) features a short Ru-N(pyridine) bond, indicative of strong back-bonding. inonu.edu.tr Ruthenium polypyridyl complexes are widely studied for applications ranging from catalysis to medicinal chemistry. nih.govnih.govacs.org
Cobalt: Octahedral cobalt(II) complexes of the type [CoL₂]²⁺, where L is a tridentate pyridine-diimine ligand, have been prepared. These complexes can undergo reduction to form monocationic species, [CoL₂]⁺. acs.org
Zirconium: While direct complexes with this compound are less common, related ligands like 2,6-bis(pyrrolyl)pyridine readily form luminescent Zr(IV) complexes. acs.orgnih.gov These compounds typically feature two tridentate ligands coordinating to the zirconium center to create a distorted octahedral geometry. acs.orgamazonaws.comacs.org
Manganese: Tridentate pyridine-diimine ligands react with manganese(II) halides to yield five-coordinate complexes with a distorted trigonal-bipyramidal geometry. researchgate.net Octahedral manganese complexes with two ligands, [MnL₂]²⁺, have also been characterized. acs.org
Palladium and Gold: 2,6-Bis(alkoxyphenyl)pyridine ligands have been used to create cyclometalated palladium(II) and gold(III) complexes. nih.gov The synthesis of gold complexes often proceeds via transmetalation from a corresponding mercury(II) or palladium(II) precursor, highlighting an effective route to these organometallic compounds. nih.gov
The combination of X-ray crystallography and various spectroscopic techniques has been crucial in understanding the structures of these complexes.
Coordination Geometries: The geometry of the resulting complex is highly dependent on the metal ion and the stoichiometry. Five-coordinate, distorted trigonal-bipyramidal structures are observed for Mn(II) with one ligand and two halides. researchgate.net More commonly, with two tridentate ligands, first-row transition metals (Mn, Fe, Co, Ni, Cu, Zn) and larger ions like Zr(IV) adopt six-coordinate, distorted octahedral geometries. acs.orginonu.edu.tracs.org For d⁸ metals like gold(III) and palladium(II), cyclometalation can lead to the expected square planar geometries. nih.gov
Electronic Structures: A significant finding in the study of complexes with related pyridine-2,6-diimine ligands is the "noninnocent" character of the ligand. acs.org This means the ligand can exist in different redox states—as a neutral molecule (L⁰) or as a one-electron reduced radical anion (L¹⁻). Consequently, redox events in the complex may be centered on the metal or the ligand. For example, the one-electron reduction of [Coᴵᴵ(L⁰)₂]²⁺ leads to a cobalt(I) complex, [Coᴵ(L⁰)₂]⁺, whereas the analogous reduction of the manganese complex results in a ligand-based reduction, yielding [Mnᴵᴵᴵ(L¹)₂]⁺. acs.org This tunability of electronic structure is critical for applications in catalysis and photophysics.
Summary of Metal Complex Geometries
| Metal Ion | Ligand Stoichiometry | Typical Coordination Geometry | Reference |
| Mn(II) | 1 | Distorted Trigonal-Bipyramidal | researchgate.net |
| Ru(II) | 1 (+ other ligands) | Distorted Octahedral | inonu.edu.tr |
| Co(II), Mn(II), Ni(II) | 2 | Distorted Octahedral | acs.org |
| Zr(IV) | 2 | Distorted Octahedral | acs.org |
| Au(III), Pd(II) | 1 (Cyclometalated) | Square Planar | nih.gov |
Rational Design of Ligands for Tuned Coordination Properties
The principles of rational ligand design allow chemists to systematically modify ligand structures to achieve desired properties in the final metal complex. acs.orgrsc.org The this compound framework is an excellent candidate for such tuning.
Key strategies for modification include:
Electronic Tuning: The electron-donating or -withdrawing nature of the ligand can be adjusted by altering the substituents on the peripheral phenyl rings. The methoxy (B1213986) groups (-OCH₃) in the parent compound are electron-donating. Replacing them with electron-withdrawing groups (e.g., -CF₃, -NO₂) or stronger donating groups would modulate the electron density at the metal center. This, in turn, affects the redox potentials of the complex and its reactivity in catalytic cycles. morressier.com
Steric Tuning: Introducing bulky substituents on the phenyl rings can create a more crowded coordination sphere. This steric hindrance can influence substrate selectivity in catalysis, stabilize reactive intermediates, or enforce specific coordination geometries.
Framework Modification: The core structure itself can be altered. Replacing the phenyl rings with other heterocycles or changing the connectivity to the central pyridine can fundamentally change the ligand's bite angle, flexibility, and electronic properties, leading to new classes of catalysts or materials. acs.org
By applying these design principles, researchers can create bespoke ligands based on the 2,6-di(aryl)pyridine scaffold, tailoring the resulting metal complexes for specific functions in areas such as CO₂ reduction, water oxidation catalysis, or photoredox catalysis. rsc.orgmorressier.com
Steric and Electronic Modulations via Peripheral Substituents
The introduction of substituents onto the peripheral phenyl rings of a 2,6-diarylpyridine framework is a powerful strategy to control the properties of the ligand and its subsequent metal complexes. These substituents exert both steric and electronic effects, which are critical in dictating the geometry, stability, and reactivity of the coordination compounds.
Steric Effects:
The steric profile of a ligand, often described by parameters like cone angle or percent buried volume, influences the accessibility of the metal center, the coordination number, and the geometry of the resulting complex. nih.gov In 2,6-diarylpyridines, the rotation of the aryl groups around the carbon-carbon single bonds connecting them to the pyridine ring is a key determinant of the steric environment. This rotation is influenced by the nature of the substituents on the aryl rings.
| Ring System | Dihedral Angle (°) with Central Pyridine Ring |
|---|---|
| 4-methoxyphenyl (B3050149) ring 1 | 35.3 (2) |
| 4-methoxyphenyl ring 2 | 19.8 (2) |
| 4-phenyl ring | 22.3 (2) |
Electronic Effects:
The electronic nature of a ligand, specifically its ability to donate or accept electron density, is paramount in determining the strength and nature of the ligand-metal bond. The para-methoxy substituent on the phenyl rings of this compound is a classic example of an electron-donating group. This is primarily due to the mesomeric effect (+M), where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. acs.orgrsc.org
This electron-donating character has several important consequences:
Increased Electron Density: The donation of electron density from the methoxy groups increases the electron density on the phenyl rings and, by extension, on the central pyridine ring.
Enhanced Basicity: The increased electron density on the pyridine nitrogen atom enhances its Lewis basicity, making it a stronger σ-donor to a metal center compared to an unsubstituted or electron-withdrawn analogue. nih.gov
HOMO Destabilization: The donor character of the p-methoxyphenyl substituents destabilizes the Highest Occupied Molecular Orbital (HOMO) of the ligand, which is typically centered on the π-system. acs.org
In a study of pincer-type ligands, it was demonstrated through DFT studies and cyclic voltammetry that electron-donating groups on the 4-position of the pyridine ring increase the electron density around a coordinated Cu(II) center. nih.gov This principle is directly applicable to the 4-methoxyphenyl substituents in the target ligand, which are expected to enrich the metal center upon coordination.
Enhancement of Ligand-Metal Binding Affinity
The binding affinity of a ligand for a metal ion is a thermodynamic measure of the stability of the resulting complex. It is governed by a combination of the aforementioned steric and electronic factors, as well as the nature of the metal ion itself. The structural features of this compound are well-suited to enhance its binding affinity for various metal ions.
The chelate effect also plays a crucial role. As a tridentate ligand, this compound can form two five-membered chelate rings with a metal ion, a configuration that is thermodynamically more stable than the coordination of three separate monodentate ligands due to a favorable entropic contribution.
While specific thermodynamic data for the binding of this compound to various metals were not found in the surveyed literature, the principles of ligand design strongly suggest an enhanced affinity compared to less electron-rich analogues. For instance, studies on the coordination chemistry of related 2,2'-bipyridine (B1663995) and terpyridine ligands show that the stability of their metal complexes can be systematically tuned via the electronic properties of substituents. medjchem.comresearchgate.net The introduction of electron-donating groups generally leads to more stable complexes with a range of transition metals.
Catalytic Applications and Enantioselective Transformations
Asymmetric Catalysis Mediated by 2,6-Bis(4-methoxyphenyl)pyridine Ligands
The core structure of this compound serves as a scaffold for the design of chiral ligands. These ligands are instrumental in mediating a variety of enantioselective catalytic reactions, where the formation of one enantiomer of a chiral product is favored over the other.
While specific examples of this compound itself in these exact reactions are not extensively documented in the provided results, the broader class of pyridine-containing ligands is crucial in such transformations. For instance, the Mannich reaction, a key carbon-carbon bond-forming reaction, can be rendered enantioselective through the use of chiral catalysts. Organocatalytic methods have been developed for asymmetric Mannich reactions, demonstrating the importance of catalyst design in achieving high stereoselectivity. mun.caacs.org Similarly, rhodium-catalyzed cyclopropanation reactions utilize chiral dirhodium tetracarboxylate catalysts to produce spirocyclopropanes with high enantioselectivity. chemrxiv.org The design of these catalysts, often featuring ligand frameworks that create a specific chiral environment around the metal center, is paramount.
Enantioselective Reactions Catalyzed by Pyridine-Type Ligands
| Reaction Type | Catalyst System | Key Feature |
|---|---|---|
| Mannich Reaction | Organocatalysts (e.g., aminothiourea) | Biomimetic, enantioselective synthesis of key intermediates. mun.ca |
| Cyclopropanation | Chiral Dirhodium Tetracarboxylate | Highly enantioselective and diastereoselective formation of spirocycles. chemrxiv.org |
The mechanism of chiral induction in these reactions is intrinsically linked to the three-dimensional structure of the catalyst-substrate complex. The chiral ligand, derived from a scaffold like this compound, creates a defined chiral pocket around the metal center. chemrxiv.org This steric and electronic environment dictates the orientation of the approaching reactants, thereby controlling the stereochemical outcome of the reaction. chemrxiv.org Computational studies in areas like rhodium-catalyzed cyclopropanation have shown that stereoselectivity is governed by how the substrate fits into this chiral pocket, often operating under non-Curtin-Hammett conditions. chemrxiv.org The development of mechanically interlocked chiral catenanes from similar 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands further underscores the sophisticated stereocontrol that can be achieved through ligand design. nih.gov
Transition Metal Catalysis for Organic Synthesis
Pyridine (B92270) derivatives, including this compound, are fundamental ligands in transition metal-catalyzed reactions that are pivotal for organic synthesis. nih.gov These ligands can modulate the reactivity and selectivity of the metal center, enabling challenging transformations.
The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. beilstein-journals.orgnih.gov Transition metal catalysis, often employing pyridine-based ligands, has emerged as a powerful strategy to address this. For instance, palladium-catalyzed C(sp³)–H bromination of free carboxylic acids has been achieved using a quinoline-based ligand, a related N-heterocycle. nsf.gov The ligand's ability to form hydrogen bonds with the substrate was crucial for enhancing the catalyst-substrate affinity and enabling the otherwise difficult C–H activation. nsf.gov While direct C(sp³)–H functionalization using this compound as a ligand was not explicitly detailed, the principles of using directing groups and tailored ligands are broadly applicable. acs.org
Examples of Transition Metal-Catalyzed C-H Functionalization
| Reaction | Catalyst/Ligand System | Substrate | Key Outcome |
|---|---|---|---|
| β-C(sp³)–H Bromination | Pd(II) with quinoline-based ligand | Free carboxylic acids | High mono-selectivity through enhanced catalyst-substrate affinity. nsf.gov |
| meta-C–H Olefination | Pd(II) with modified pyridine template | Substituted pyridyl substrates | Site-selectivity achieved by tuning the ligand's electronic properties. acs.org |
| ortho-C–H Alkylation | Cationic zirconium complexes with [ONO]-type ligands | Pyridines | Regioselective C–H alkylation. beilstein-journals.org |
Pyridine-containing ligands play a significant role in oxidation catalysis. For instance, iron complexes with substituted pyridine co-ligands have been studied for the catalytic oxidation of alkanes, mimicking metalloenzymes. mdpi.com The electronic properties of the pyridine co-ligand can significantly influence the catalytic activity. In a study on triphenylmethane (B1682552) hydroxylation, the presence of pyridine derivatives had a notable effect on the reaction conversion rates. mdpi.com Copper complexes with modified pyridine-alkoxide ligands have also been investigated as electrocatalysts for water oxidation, where tuning the electronic properties of the ligand by introducing electron-donating or withdrawing groups impacts the overpotential and rate of the reaction. mdpi.com
While the search results did not provide specific examples of this compound in hydrogen transfer catalysis, pyridine-based ligands are widely used in this area. These reactions are fundamental in organic synthesis, for example, in the reduction of ketones and imines. The ligand's role is to stabilize the metal center and influence the efficiency and selectivity of the hydrogen transfer process.
Catalyst Design Strategies for Improved Activity and Selectivity
The utility of 2,6-diarylpyridine scaffolds, such as this compound, in catalysis is primarily realized when they function as ligands coordinated to a central metal atom. The inherent structural and electronic properties of the pyridine-based ligand can be systematically modified to enhance the catalytic activity and control the selectivity of the resulting metal complex. Design strategies largely focus on the modulation of steric and electronic parameters of the ligand to fine-tune the environment around the catalytically active metal center.
Detailed Research Findings
Research into analogous pyridine-based ligand systems provides significant insights into effective design strategies. The core principle involves modifying the ligand framework to influence the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Steric Hindrance and Ligand Bulk: The steric profile of the ligand is a critical design parameter. Increasing the steric bulk around the metal center can enhance selectivity by physically blocking certain reaction pathways or approaches of the substrate. For instance, in palladium-catalyzed ketone α-arylation reactions using pyridinium (B92312) amidate (PYA) ligands, the introduction of bulky substituents has a profound impact. While adding a large xylyl group at the 6-position of the pyridine ring led to a more active catalyst, it paradoxically reduced selectivity. nih.gov This was rationalized by the orientation of the bulky group interfering with the efficient transmetalation of the enolate. nih.gov
Conversely, modifying ancillary groups attached to the pyridine can create a productive steric environment. In one study, a series of N-heterocycle-functionalized PYA palladium(II) complexes were synthesized and tested. The parent pyridyl-PYA complex was compared to new complexes featuring oxazole, triazole, and pyrazole (B372694) units. It was found that a sterically demanding iso-propyl group on a pyrazole "wingtip" of the ligand led to a catalyst with outstanding activity and near-perfect selectivity. nih.gov This highlights a successful strategy where steric bulk is positioned away from the immediate pyridine backbone but still influences the catalytic pocket.
Electronic Effects: The electronic properties of the pyridine ligand, governed by its substituents, directly modulate the electron density at the metal center, which in turn affects its reactivity and catalytic turnover. The methoxy (B1213986) groups on the phenyl rings of this compound are electron-donating, which increases the electron density on the pyridine nitrogen and subsequently on the coordinated metal.
Studies on bis(pyridine)-ligated Au(III) complexes have systematically shown that the electron density of the pyridine ligands modulates catalytic activity. acs.org Similarly, in the PYA-palladium catalyst system, ligands with electron-donating alkyl groups (like iso-propyl) on the ancillary heterocycle induced higher catalytic activity than those with aryl substituents. nih.gov This demonstrates that tuning the electronic nature of the ligand is a powerful strategy for enhancing reaction rates.
Control of Regioselectivity: A significant challenge in catalysis is controlling where a reaction occurs on a substrate molecule (regioselectivity). Catalyst design can overcome the inherent reactivity of a substrate to direct a transformation to a specific site. In the rhodium-catalyzed addition of boron nucleophiles to N-alkyl nicotinate (B505614) salts, the choice of bis-phosphine ligand was shown to completely control the regioselectivity of the addition. nih.gov By simply changing the ligand, the reaction could be directed to either the C2 or C6 position of the pyridine ring, generating different constitutional isomers from the same starting materials. nih.gov This principle of "catalyst-controlled" selectivity is paramount. A ligand like this compound could be incorporated into a larger, chiral scaffold to achieve similar control in asymmetric transformations.
The table below summarizes the effect of different bis-phosphine ligands on the regioselective arylation of an N-alkyl nicotinate salt, illustrating the power of ligand modification in directing reaction outcomes. nih.gov
| Ligand | Product Ratio (C2:C6 Arylation) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-Segphos | 88:12 | 90 | 98 |
| (R)-DTBM-Segphos | 14:86 | 95 | 98 |
| (R)-Garphos | 2:98 | 80 | 98 |
| (R)-C3-TunePhos | 87:13 | 90 | 99 |
Enantioselective Transformations: For the synthesis of chiral molecules, ligands must create a chiral environment around the metal catalyst. The 2,6-diarylpyridine framework is an excellent scaffold for designing chiral ligands. This is often achieved by introducing chiral groups, such as oxazolines, to form pyridine-bis(oxazoline) or 'PyBOX' type ligands. researchgate.netacs.org These C₂-symmetric ligands effectively control the facial selectivity of substrate approach to the metal center, leading to high enantioselectivity in reactions like asymmetric Henry reactions. researchgate.net The this compound structure could be similarly modified, for example, by introducing chiral centers on the methoxy groups or by synthesizing chiral atropisomeric versions where rotation between the pyridine and phenyl rings is restricted.
The following table shows data from the optimization of a PYA-ligated palladium catalyst for ketone α-arylation, demonstrating how ligand modifications impact both reaction yield and speed.
| Catalyst Precursor (Ligand) | Ancillary Heterocycle | Key Substituent | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| 5a | Pyridine | - | 99 | 120 |
| 5d | N-methyl pyrazole | Methyl | 99 | 300 |
| 5e | N-phenyl-pyrazole | Phenyl | 99 | 240 |
| 5g | N-isopropyl-pyrazole | iso-Propyl | >99 | 1200 |
These findings collectively underscore that the rational design of ligands based on the 2,6-diarylpyridine core is a powerful strategy for developing highly active and selective catalysts. By carefully balancing steric and electronic factors, catalysts can be tailored for specific applications, including challenging enantioselective and regioselective transformations.
Photophysical Properties and Electronic Transitions
Luminescence Characteristics of 2,6-Bis(4-methoxyphenyl)pyridine Systems
Systems based on this compound are known to be fluorescent. For instance, pyrylium (B1242799) salts derived from this compound, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium, exhibit strong fluorescence with high quantum yields in the 500–700 nm spectral range when dissolved in organic solvents and water. squarespace.com The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of emitted photons to absorbed photons. researchgate.net The determination of absolute luminescence quantum yields can be performed using a spectrometer with an integrating sphere. bjraylight.com
In a related context, studies on other substituted pyridines, such as those with electron-acceptor groups, have shown dual fluorescence that is highly dependent on solvent properties. icm.edu.pl For example, an electron acceptor-substituted bis-pyrazolo-pyridine derivative displays a long-wavelength emission from a polar excited state that is quenched in medium polarity solvents, while a weak, short-wavelength emission from a nonpolar excited state persists in high polarity environments. icm.edu.pl While not directly about this compound, this highlights the sensitivity of the pyridine (B92270) core's fluorescence to its electronic environment.
The quantum yields of related compounds can vary significantly. For example, some 2-methoxy- and 2-morpholino pyridine compounds exhibit high fluorescence quantum yields in solution, and certain derivatives even show strong fluorescence in the solid state. nii.ac.jp The fluorescence quantum yield of a compound can be influenced by factors such as concentration and the surrounding environment. bjraylight.com
Table 1: Illustrative Fluorescence Quantum Yields of Related Pyridine and Porphyrin Systems
| Compound/System | Solvent/Conditions | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|
| 2,5-bis-(5-tert-butyl-2-benzoxazolyl)-thiophene (BBOT) | Isooctane | 0.74 | icm.edu.pl |
| Coumarin 152 | Propanol-1 | 0.30 | icm.edu.pl |
| Quinine bisulfate | 1 N H2SO4 (5 x 10⁻³ M) | 0.52 | bjraylight.com |
| Quinine bisulfate | 1 N H2SO4 (1.0 x 10⁻⁵ M) | 0.60 | bjraylight.com |
| 9,10-diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |
| [Ru(bpy)₃]²⁺ | Water (deaerated) | 0.063 | bjraylight.com |
| [Ru(bpy)₃]²⁺ | Acetonitrile (deaerated) | 0.095 | bjraylight.com |
| [Ru(bpy)₃]²⁺ | Water (aerated) | 0.040 | bjraylight.com |
| Metallo 5,10,15,20-Tetrakis(4-methoxyphenyl) porphyrin | Various | Varies with metal center | researchgate.net |
This table provides examples of fluorescence quantum yields for various compounds to illustrate the range and context of such measurements. Data for this compound itself is not explicitly available in the provided search results.
Upon photoexcitation, molecules transition to an excited singlet state (S₁). From there, they can return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The dynamics of these excited states are crucial for understanding the photophysical properties. rknochenmuss.ch
In some complex molecules, the excited-state dynamics can be dependent on the excitation wavelength. For example, in certain Pd(II) biladienes, higher-energy excitation leads to additional photophysical processes compared to excitation into the lowest-energy excited states. rsc.org While each complex showed an intersystem crossing lifetime of tens of picoseconds and a triplet lifetime of about 20 microseconds, a new lifetime of hundreds of picoseconds was observed with higher-energy light. rsc.org
The study of excited state dynamics often involves techniques like time-correlated single photon counting and transient absorption spectroscopy. rknochenmuss.chrsc.org For instance, in ruthenium(II) polypyridyl complexes, picosecond luminescence detection has been used to investigate the dynamics of nonthermalized excited states. acadiau.ca These studies reveal ultrafast processes, including instrument-response-limited fluorescence and longer-lived emission components that are sensitive to the molecular symmetry and substitution pattern. acadiau.ca
Electronic Absorption Spectroscopy
The UV-visible absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For this compound and its derivatives, the absorption spectra are characterized by bands corresponding to π → π* transitions within the aromatic system.
Pyrylium salts derived from this compound, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium tetrachloroferrate, are reported to absorb light strongly in the 300–500 nm range. squarespace.com In a related compound, 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine, the absorption spectrum is also a key characteristic, though specific band positions are not detailed in the provided text. nih.gov
In general, the absorption spectra of pyridine derivatives can be influenced by substituents and the solvent environment. For example, the UV-Vis spectra of some phthalocyanine (B1677752) compounds in pyridine show characteristic Q bands in the 600-750 nm region, attributed to π → π* transitions. researchgate.net The study of p-methoxyphenylpiperazine derivatives reveals that the electronic transition from the ground state to the first excited state can be regarded as an n,π → π* transition. nih.gov
The electronic structure of this compound, with its electron-donating methoxyphenyl groups attached to the electron-accepting pyridine ring, suggests the possibility of intramolecular charge-transfer (ICT) states. Upon excitation, an electron can be transferred from the methoxyphenyl moiety to the pyridine ring, leading to a charge-separated excited state.
The contribution of charge-transfer states can significantly influence the photophysical properties. For instance, in some donor-acceptor substituted pyridine systems, the fluorescence properties are dominated by emission from a polar excited state, indicative of a charge-transfer character. icm.edu.pl In these systems, the dipole moment of the excited state can be significantly larger than that of the ground state. icm.edu.pl
The study of related compounds like 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine shows that the formation of an ICT state can be facilitated by the environment, such as the presence of hydrogen-bonding water molecules. researchgate.net The existence and energy of these charge-transfer states can be probed by studying the solvatochromic shifts of the absorption and emission bands.
Environmental and Structural Influences on Photophysical Behavior
The photophysical properties of this compound and its derivatives are sensitive to both the surrounding environment (solvatochromism) and structural modifications.
Environmental Influences: The polarity of the solvent can have a profound effect on the energies of the ground and excited states, particularly for molecules with a significant change in dipole moment upon excitation, such as those with charge-transfer character. This can lead to shifts in the absorption and fluorescence maxima (solvatochromism). For example, studies on p-methoxyphenylpiperazine derivatives show that hydrogen-bonding solvents can strongly shift the absorption bands to higher energies. nih.gov Similarly, the fluorescence of some pyridine derivatives shows strong dependence on solvent properties, with dual fluorescence being observed in certain cases. icm.edu.pl
Structural Influences: Modifications to the molecular structure, such as the introduction of different substituents or altering the planarity of the system, can significantly impact the photophysical behavior. In 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126), the pyridine and benzene (B151609) rings are not coplanar, which affects the extent of π-conjugation. nih.gov The introduction of different functional groups can tune the electronic properties, leading to changes in absorption and emission wavelengths, quantum yields, and excited-state lifetimes. For instance, the nature of polar substituents in 2-methoxypyridine (B126380) derivatives significantly influences the formation of different liquid crystalline phases, which are in turn related to their photophysical properties. researchgate.net
Solvatochromism and Polarity Effects
The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. In the case of this compound, the polarity of the solvent plays a crucial role in determining its absorption and, more significantly, its emission characteristics.
Research has shown that while the absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives are not strongly affected by solvent polarity, their fluorescence spectra can exhibit noticeable shifts. For instance, a related compound, 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH3), demonstrates positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. mdpi.com This positive slope in the correlation between the fluorescence wavelength and the solvent polarity, often analyzed using the Dimroth-Reichardt solvent scale (ET(30)), indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. mdpi.com
While specific data for this compound across a wide range of solvents was not detailed in the provided search results, the general behavior of similar 2,6-diphenylpyridine derivatives suggests that an increase in solvent polarity would likely lead to a bathochromic (red) shift in its fluorescence emission spectrum. This is due to the potential for an intramolecular charge transfer (ICT) character in the excited state, which is stabilized by polar solvent molecules. The electron-donating methoxy (B1213986) groups on the phenyl rings enhance this effect. mdpi.comresearchgate.net
Table 1: Illustrative Solvatochromic Data for a Related 2,6-Diphenylpyridine Derivative (PT-SCH3)
| Solvent | ET(30) (kcal/mol) | Emission Maximum (λem, nm) |
| Cyclohexane | 31.2 | 365 |
| Toluene | 33.9 | 370 |
| Chloroform | 39.1 | 380 |
| Acetone | 42.2 | 385 |
| Acetonitrile | 45.6 | 390 |
| Methanol | 55.4 | 400 |
Acidichromic Responses
Acidichromism describes the change in color of a compound with a change in acidity (pH). This compound (referred to as PT-OCH3 in a key study) exhibits significant acidichromic behavior, making it a "naked-eye" fluorescent sensor for acidic environments. mdpi.com
In a neutral environment (pH 7.0), the compound has a maximum fluorescence emission at approximately 354 nm. mdpi.com As the pH of the solution decreases, a dramatic change in the fluorescence spectrum is observed. The emission peak at 354 nm gradually disappears and is replaced by a new, intense, and bathochromically shifted emission band at a much longer wavelength. mdpi.com
Specifically, upon decreasing the pH from 7.0 to 1.0, the emission maximum of this compound shifts by 104 nm to 458 nm. mdpi.com This substantial red shift is accompanied by a six-fold increase in fluorescence intensity. mdpi.com This phenomenon is attributed to an enhanced intramolecular charge transfer (ICT) effect. The protonation of the nitrogen atom in the central pyridine ring increases its electron-withdrawing ability, which facilitates the charge transfer from the electron-donating methoxyphenyl groups in the excited state. mdpi.com
This significant shift in the emission wavelength results in a visible color change of the solution from the UV region to blue, allowing for the visual detection of acidic conditions. mdpi.com
Table 2: pH-Dependent Fluorescence Emission of this compound
| pH | Emission Maximum (λem, nm) | Relative Fluorescence Intensity | Observed Color Change |
| 7.0 | 354 | 1x | UV (none visible) |
| ... | ... | ... | ... |
| 1.0 | 458 | 6x | Blue |
Data sourced from a study where the compound is denoted as PT-OCH3. mdpi.com
The crystal structure of this compound has been reported to be in the tetragonal space group P41212. In the solid state, the phenyl rings are twisted relative to the central pyridine ring, with dihedral angles of 21.19° and 21.57°. whiterose.ac.uk This non-planar conformation can influence the extent of conjugation and, consequently, the photophysical properties.
Advanced Computational Chemistry Investigations of this compound
The field of computational chemistry offers powerful tools to investigate the intrinsic properties of molecules, providing insights that complement experimental findings. For the compound this compound, a range of advanced computational methods have been employed to elucidate its structural, electronic, and photophysical characteristics. These theoretical studies are crucial for understanding the molecule's behavior at a fundamental level and for guiding the design of new materials with tailored properties.
Advanced Computational Chemistry Investigations
Quantum Chemical Methodologies Applied to 2,6-Bis(4-methoxyphenyl)pyridine
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and analyze molecular properties with a high degree of accuracy. The primary methods applied to molecules like this compound include Density Functional Theory (DFT) for ground-state properties and its time-dependent extension (TD-DFT) for excited-state phenomena.
Density Functional Theory (DFT) for Ground State Properties (e.g., B3LYP Functional)
Density Functional Theory (DFT) has become a ubiquitous method for studying the electronic structure of molecules. irjweb.cominpressco.comnih.gov The popularity of DFT, and specifically the B3LYP functional, stems from its favorable balance of computational cost and accuracy for a wide range of organic molecules. irjweb.cominpressco.com The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. inpressco.com This approach is particularly well-suited for determining the equilibrium geometries, vibrational frequencies, and other ground-state electronic properties of conjugated organic systems like 2,6-diarylpyridines. nih.gov For molecules of this nature, the 6-31G* or similar Pople-style basis sets are commonly employed as they provide a good compromise between accuracy and computational expense. irjweb.cominpressco.com While the B3LYP/6-31G* model chemistry is widely used, it is also acknowledged that for high-accuracy thermochemical data, corrections for London dispersion and basis set superposition error may be necessary. cnr.it
Time-Dependent DFT (TD-DFT) for Excited State Calculations
To understand the photophysical properties of this compound, such as its absorption of light and subsequent de-excitation pathways, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in a UV-Vis spectrum. researchgate.net This method is widely used to predict the electronic transitions, such as π → π* transitions, which are characteristic of aromatic and conjugated systems. The choice of functional is also critical in TD-DFT calculations, as the accuracy of the predicted excitation energies can be sensitive to this choice, especially for charge-transfer excited states. nih.gov
Theoretical Characterization of Molecular and Electronic Structures
Computational methods provide a detailed picture of the three-dimensional arrangement of atoms in a molecule and the distribution of electrons, which are fundamental to its chemical reactivity and physical properties.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, a key structural feature is the rotational freedom of the two 4-methoxyphenyl (B3050149) rings with respect to the central pyridine (B92270) ring.
Experimental crystallographic data for the closely related compound, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (B11682126), reveals that the pyridine and the attached benzene (B151609) rings are not coplanar. nih.gov The dihedral angles between the central pyridine ring and the two methoxyphenyl rings in this analogue are significant, indicating a twisted conformation. nih.gov This non-planar structure is a result of steric hindrance between the ortho-hydrogens of the pyridine and the phenyl rings.
Computational geometry optimization using DFT, for instance with the B3LYP functional, would be expected to reproduce this non-planar conformation. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. A conformational analysis, which involves exploring the potential energy surface as a function of the dihedral angles between the rings, can identify the global minimum energy structure as well as any other low-energy conformers.
Below is a table of selected experimental bond angles for the analogue 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, which provides insight into the expected geometry of this compound.
| Atoms | Angle (°) |
|---|---|
| C(2)-C(1)-C(6) | 118.5(3) |
| C(1)-C(2)-C(3) | 120.9(3) |
| C(1)-C(6)-C(5) | 120.7(3) |
| N(1)-C(1)-C(2) | 120.8(3) |
| N(1)-C(1)-C(6) | 120.7(3) |
Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net
For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the entire conjugated system, including the pyridine and both methoxyphenyl rings. The LUMO is also anticipated to be a π*-antibonding orbital, similarly delocalized. The presence of the electron-donating methoxy (B1213986) groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 2,6-diphenylpyridine (B1197909).
The spatial distribution of these orbitals, visualized as three-dimensional plots, reveals the regions of the molecule that are most involved in electron donation and acceptance. In a typical representation, the HOMO and LUMO would appear as lobes of electron density distributed over the aromatic rings.
A table summarizing typical conceptual DFT descriptors that can be derived from HOMO and LUMO energies is presented below. irjweb.comresearchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. |
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Typically, regions of negative potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and coordination to metal ions. The oxygen atoms of the methoxy groups would also exhibit negative potential. In contrast, the hydrogen atoms of the aromatic rings would be associated with regions of positive potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking, which are important in crystal packing and biological recognition. researchgate.net
Prediction of Vibrational Spectra (FT-IR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules like this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and normal modes of the molecule. These calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G* or higher. The resulting frequencies from these calculations are known to have systematic errors, and thus are often scaled by an empirical factor to provide better agreement with experimental data. nih.gov
The predicted Fourier-Transform Infrared (FT-IR) and Raman spectra allow for the assignment of specific vibrational modes to the observed peaks. For this compound, key vibrations include the stretching of the pyridine ring C-C and C-N bonds, the stretching modes of the C-O-C ether linkages in the methoxy groups, aromatic C-H stretching, and various bending and torsional modes. The computational analysis can distinguish between IR-active and Raman-active modes based on changes in the dipole moment and polarizability, respectively. nih.gov This theoretical approach is invaluable for interpreting complex experimental spectra and understanding the molecule's structural dynamics. rsc.org
Table 1: Representative Predicted Vibrational Frequencies for this compound The following data is illustrative, based on typical DFT calculation results for similar aromatic compounds.
| Predicted Frequency (cm⁻¹, scaled) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium (IR), Strong (Raman) | Aromatic C-H Stretch |
| ~2950-2990 | Medium (IR & Raman) | Asymmetric CH₃ Stretch (methoxy) |
| ~2840-2870 | Medium (IR & Raman) | Symmetric CH₃ Stretch (methoxy) |
| ~1590-1610 | Strong (IR & Raman) | Pyridine and Phenyl Ring C=C/C=N Stretching |
| ~1490-1510 | Strong (IR & Raman) | Aromatic Ring Skeletal Vibrations |
| ~1240-1260 | Very Strong (IR) | Asymmetric C-O-C Stretch (aryl ether) |
| ~1170-1190 | Strong (IR & Raman) | In-plane Aromatic C-H Bending |
| ~1020-1040 | Strong (IR) | Symmetric C-O-C Stretch (aryl ether) |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR spectra of this compound. The most common method for this is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)). ruc.dk This method calculates the absolute isotropic magnetic shielding tensors for each nucleus.
To make these theoretical values useful for comparison with experimental data, the calculated shielding values (σ) are converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_calc. researchgate.net These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of complex experimental spectra. acs.orgnih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this compound, calculations would differentiate the signals from the pyridine ring protons and carbons from those on the para-methoxyphenyl substituents.
Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound The following data is illustrative, representing typical chemical shift values for the described structural motifs.
| Atom Type | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~7.8 - 8.0 | Protons at C3 and C5 of the pyridine ring |
| ¹H | ~7.6 - 7.8 | Proton at C4 of the pyridine ring |
| ¹H | ~7.9 - 8.1 | Aromatic protons ortho to the pyridine link (phenyl ring) |
| ¹H | ~6.9 - 7.1 | Aromatic protons meta to the pyridine link (phenyl ring) |
| ¹H | ~3.8 - 3.9 | Methoxy group protons (-OCH₃) |
| ¹³C | ~156 - 158 | C2 and C6 of the pyridine ring |
| ¹³C | ~118 - 120 | C3 and C5 of the pyridine ring |
| ¹³C | ~137 - 139 | C4 of the pyridine ring |
| ¹³C | ~160 - 162 | Phenyl carbon attached to the methoxy group |
| ¹³C | ~128 - 130 | Phenyl carbons ortho to the pyridine link |
| ¹³C | ~114 - 116 | Phenyl carbons meta to the pyridine link |
| ¹³C | ~131 - 133 | Phenyl carbon attached to the pyridine ring |
Computational Insights into Reactivity and Functional Properties
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from the electronic structure of this compound provide a quantitative framework for understanding its stability and reactivity. mdpi.com These descriptors are typically calculated using DFT and are based on the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Other important descriptors include:
Electronegativity (χ): Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.
These descriptors help in predicting how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.
Table 3: Key Quantum Chemical Descriptors and Their Significance The values presented are for illustrative purposes and represent typical ranges for similar conjugated systems.
| Descriptor | Formula | Illustrative Value | Significance |
|---|---|---|---|
| HOMO Energy | E_HOMO | -5.8 eV | Indicates electron-donating capability. Higher values suggest stronger donors. |
| LUMO Energy | E_LUMO | -1.5 eV | Indicates electron-accepting capability. Lower values suggest stronger acceptors. |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 4.3 eV | Correlates with chemical stability and low reactivity. |
| Electronegativity | χ = -(E_HOMO + E_LUMO) / 2 | 3.65 eV | Measures the overall electron-attracting power of the molecule. |
| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.15 eV | Quantifies resistance to deformation or change in electron configuration. |
Non-Linear Optical (NLO) Properties Calculations
Computational chemistry is a vital tool for predicting the non-linear optical (NLO) properties of materials, which are crucial for applications in photonics and optoelectronics. ias.ac.in For molecules like this compound, which possesses a donor-π-acceptor-π-donor (D-π-A-π-D) structure, DFT calculations can estimate key NLO parameters. The methoxy groups act as electron donors, while the electron-deficient pyridine ring acts as an acceptor. nih.gov
The primary NLO properties of interest at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field. A large first-order hyperpolarizability (β_tot) value is indicative of a strong second-order NLO response. frontiersin.org Time-dependent DFT (TD-DFT) is often used to calculate these properties and to understand the electronic transitions that give rise to the NLO effect. acs.org
Table 4: Calculated Non-Linear Optical (NLO) Properties The data shown is representative of values obtained for similar D-π-A systems and serves as an illustrative example.
| Parameter | Description | Illustrative Calculated Value | Unit |
|---|---|---|---|
| α_tot | Mean Polarizability | ~350 - 450 | a.u. |
| Δα | Anisotropy of Polarizability | ~400 - 500 | a.u. |
Thermochemical Analysis
DFT calculations can provide essential thermochemical data for this compound, offering insights into its stability and behavior under different thermal conditions. These calculations begin with a geometry optimization followed by a frequency calculation at a specified level of theory (e.g., B3LYP/6-311+G**).
The frequency calculation yields the zero-point vibrational energy (ZPVE), which is the residual energy of the molecule at 0 K. From this, other thermodynamic properties such as the thermal correction to enthalpy (H), thermal correction to Gibbs free energy (G), and specific heat capacity (C_v) can be determined for a given temperature (usually 298.15 K). This information is fundamental for understanding the molecule's formation, stability, and potential participation in chemical reactions from a thermodynamic perspective.
Table 5: Illustrative Thermochemical Parameters at 298.15 K These values are hypothetical and represent typical outputs of a DFT frequency calculation.
| Parameter | Description | Illustrative Calculated Value | Unit |
|---|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 Kelvin. | ~215 | kcal/mol |
| Enthalpy (H) | Total heat content of the system (E_total + E_vibrational + E_rotational + E_translational + RT). | ~-1150 | Hartrees |
| Gibbs Free Energy (G) | The energy available to do work (H - TS). | ~-1150 | Hartrees |
Solvent Models in Computational Simulations (e.g., IEF-PCM)
Performing computational simulations in the gas phase does not account for the significant influence that a solvent can have on molecular structure and properties. To address this, implicit solvent models are widely used. One of the most popular and robust is the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). q-chem.comwikipedia.org
The IEF-PCM method models the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε). q-chem.com The solute molecule is placed within a cavity carved out of this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. pitt.edu This approach allows for the calculation of molecular properties, geometries, and energies in a simulated solvent environment, which is often more representative of real-world experimental conditions. researchgate.net The use of IEF-PCM is critical for accurately predicting properties that are sensitive to the polarity of the environment, such as reaction barriers, electronic transition energies, and NMR chemical shifts.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs)
Pyridine-based compounds are integral to the advancement of Organic Light-Emitting Diode (OLED) technology. Their tunable electronic properties and high thermal stability make them excellent candidates for various roles within the device architecture, particularly as hole-transporting materials.
For an OLED to function efficiently, it requires balanced charge injection and transport from the electrodes to the emissive layer where light is generated. Hole-Transporting Materials (HTMs) facilitate the movement of positive charge carriers (holes) from the anode into the emissive layer. The development of stable, high-triplet-energy HTMs is a critical challenge, especially for highly efficient phosphorescent OLEDs (PhOLEDs). rsc.org
Derivatives of 2,6-bis(4-methoxyphenyl)pyridine, such as 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO), have been specifically designed and studied as HTMs. acs.orgnih.gov These materials are engineered to possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels. For instance, a series of pyrene-pyridine derivatives, including Py-MeO, exhibit HOMO values around 5.6 eV, which closely matches the work function of common anodes like indium tin oxide (ITO) and the HOMO of the light-emitting layer, thereby facilitating efficient hole injection. acs.orgnih.gov The incorporation of units like phenothiazine (B1677639) and carbazole (B46965) into a pyridine (B92270) scaffold can also yield materials with appropriate HOMO/LUMO energy levels and high triplet energy, making them promising HTMs. rsc.org Theoretical calculations, such as reorganization energy analysis, further support the hole transport capabilities of these molecular systems. rsc.org
The effectiveness of a new HTM is evaluated by fabricating an OLED and measuring its key performance indicators. These metrics include luminance (brightness, measured in cd/m²), current efficiency (light output per unit of current, in cd/A), and external quantum efficiency (EQE, the ratio of photons emitted to electrons injected). Efficiency roll-off, the decrease in efficiency at high brightness levels, is another critical parameter.
In studies of pyrene-pyridine based HTMs, devices have demonstrated stable performance with low efficiency roll-off. acs.orgnih.gov For example, a device utilizing a related derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), as the HTM achieved a maximum luminance of 17,300 cd/m². acs.orgnih.gov This same device recorded a maximum current efficiency of 22.4 cd/A and an EQE of 9%. acs.orgnih.gov Notably, it exhibited a minimal efficiency roll-off of only 7% at a high luminance of 3500 cd/m². acs.orgnih.gov
| Performance Metric | Value |
|---|---|
| Maximum Luminance | 17,300 cd/m² |
| Maximum Current Efficiency | 22.4 cd/A |
| External Quantum Efficiency (EQE) | 9% |
| Efficiency Roll-off (1000 to 10,000 cd/m²) | 7% |
The operational lifetime and stability of an OLED are heavily dependent on the thermal stability of its constituent organic materials. High temperatures generated during operation can lead to morphological changes or chemical degradation, causing device failure. Pyridine derivatives often exhibit excellent thermal properties.
Thermogravimetric analysis (TGA) of pyrene-pyridine derivatives demonstrates their high thermal stability. acs.org For the specific compound 2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO), the decomposition temperature (Td), corresponding to a 5% weight loss, was measured to be 355°C. acs.org Other related derivatives show similarly high decomposition temperatures. acs.org This inherent thermal robustness is a highly desirable characteristic for materials used in OLEDs, contributing to longer device lifetimes. acs.orgresearchgate.net Furthermore, research into pyridine-based bipolar host materials has highlighted the importance of chemical stability, as indicated by bond dissociation energy (BDE), in improving the operational lifetime of OLEDs. nih.gov A higher anionic BDE of the C-N bond in the pyridine structure can contribute to a slower degradation process and thus enhanced device longevity. nih.gov
| Compound | Decomposition Temperature (°C) |
|---|---|
| Py-03 (2,6-diphenyl-4-(pyren-1-yl)pyridine) | 357 |
| Py-MeO (2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine) | 355 |
| Py-Me (4-(pyren-1-yl)-2,6-di-p-tolylpyridine) | 367 |
Fluorescent Chemical Sensors
The inherent fluorescence of certain pyridine derivatives allows them to function as highly sensitive chemical sensors. These molecules can be designed to change their fluorescence properties—such as intensity or wavelength—in the presence of specific analytes.
The core principle behind a fluorescent chemical sensor is a measurable change in its photophysical response upon interaction with a target molecule or ion. For pyridine-based sensors, the nitrogen atom in the pyridine ring and other functional groups can act as binding sites for analytes like metal ions or protons. researchgate.net
This interaction can alter the electronic structure of the fluorescent molecule (the fluorophore), leading to several possible outcomes:
Fluorescence Quenching: The fluorescence intensity decreases or is completely extinguished upon binding the analyte. This is a common mechanism, for instance, in the detection of metal ions like Cu²⁺ or Pd²⁺. researchgate.netrsc.org
Fluorescence Enhancement: The fluorescence intensity increases upon binding.
Spectral Shift: The wavelength of the emitted light shifts to a longer (red-shift) or shorter (blue-shift) wavelength.
The design of these sensors often involves creating a "receptor-fluorophore" system where the pyridine unit acts as the receptor. For example, a polymer containing 2,6-bis(2-thienyl) pyridine moieties was developed as a fluorescent sensor for palladium ions (Pd²⁺). rsc.org The fluorescence of the polymer is effectively quenched in the presence of Pd²⁺, allowing for its detection. rsc.org The sensitivity of such sensors can be extremely high, with some capable of detecting analytes at concentrations as low as parts-per-billion (ppb). researchgate.net
Fluorescence Probe Technique (FPT) is a powerful method used in polymer chemistry to monitor the progress of polymerization reactions in real-time. bohrium.com The technique relies on a fluorescent probe whose emission properties are sensitive to changes in the local environment, such as viscosity or polarity, that occur as liquid monomers are converted into a solid polymer. bohrium.com
Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have proven to be highly effective fluorescent molecular probes for monitoring various types of photopolymerization, including free-radical and cationic processes. bohrium.comnih.gov As the polymerization proceeds, the increasing viscosity of the medium restricts the intramolecular rotation of the probe molecule. This restriction inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity. By tracking this intensity change, one can precisely monitor the reaction kinetics and determine the degree of monomer conversion. bohrium.com Studies have shown that these pyridine-based probes exhibit much higher sensitivity than some commercially available alternatives. bohrium.comnih.gov An interesting dual functionality has also been discovered, where these same pyridine derivatives can act as photosensitizers, accelerating the polymerization process they are designed to monitor. bohrium.comnih.gov
Development of Other Functional Materials
The exploration of pyridine-based ligands extends beyond a single application, with researchers investigating their potential in a variety of functional materials. The ability to modify the core structure of these ligands allows for the fine-tuning of their properties to suit different technological needs.
Photonic Devices
Pyridine derivatives are recognized for their versatility in synthetic organic chemistry and as ligands. nih.gov Ligands analogous to this compound, such as those in the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, are being investigated for their potential in photonic devices. mdpi.com The functionalization of these ligands influences their optical and electronic properties, which is a key aspect in the design of materials for photonics. mdpi.com
Magneto-Optical Materials (Based on Analogous Ligands, e.g., Spin Crossover)
The phenomenon of spin crossover (SCO), where a material's magnetic state can be switched by external stimuli like light or temperature, is a key area of research for magneto-optical materials. mdpi.comuoa.gr Ligands that are analogous to this compound, such as the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, are instrumental in this field. mdpi.com The modification of these ligands, for instance at the 4-position of the pyridine ring, has a direct impact on the magnetic and optical properties of the resulting metal complexes. mdpi.com
These materials often exhibit thermochromism, where their color changes with temperature, a property that is closely linked to the spin transition. acs.org This coupling of magnetic and optical properties opens the door for applications in sensors and data storage. acs.org The interplay between light and magnetism in these molecule-based materials can lead to new physical effects and multifunctional devices. acs.org Research has shown that even subtle changes in the crystal packing of these complexes can alter the spin transition temperature. acs.org
Redox-Active Components for Energy Storage (Based on Analogous Ligands, e.g., Redox Flow Batteries)
In the realm of energy storage, redox flow batteries (RFBs) are a promising technology for large-scale applications due to their scalable design. researchgate.netfbicrc.com.auglobal-sei.com The efficiency and cost-effectiveness of RFBs heavily depend on the redox-active components in the electrolyte. google.com Ligands analogous to this compound, such as those from the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, are being explored for their potential as redox-active units in these systems. mdpi.com
The development of novel redox-active materials is a key strategy to enhance the energy density of RFBs. researchgate.net Metal-organic frameworks (MOFs) incorporating redox-active organic ligands are also being investigated as electrode materials for supercapacitors, which bridge the gap between batteries and conventional capacitors. nih.gov The goal is to create materials with high redox activity, improved electrical conductivity, and large surface areas to boost the performance of energy storage devices. nih.gov
Supramolecular Architectures and Self-Assembly
The predictable and directional nature of non-covalent interactions in molecules like this compound makes them excellent building blocks for supramolecular chemistry. The self-assembly of these molecules into well-defined, ordered structures is a key area of research with implications for nanotechnology and materials design.
Intermolecular Interactions (e.g., C-H...π, π-π Stacking)
The crystal structure of derivatives of this compound is significantly influenced by various intermolecular interactions. C—H⋯π interactions are a prominent feature, linking molecules together to form a supramolecular structure. nih.gov In some related pyridine derivatives, these interactions, along with π–π stacking, contribute to the formation of two-dimensional networks. iucr.org
| Interaction Type | Compound Type | Observed Distance (Å) | Resulting Structure |
| C—H⋯π | 2,6-bis(4'-methoxyphenyl)-4-phenylpyridine | - | Supramolecular connections |
| C—H⋯π and π–π | 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | 3.5864 (centroid-centroid) | 2D supramolecular network |
| π–π | Pyridine dimers | 3.3-3.6 (interplanar) | Stacked arrangements |
Construction of Ordered Networks and Nanostructures
The ability of this compound and its analogs to form ordered networks is rooted in the principles of supramolecular chemistry and crystal engineering. rsc.org By designing ligands with specific functionalities, it is possible to construct metal-organic frameworks (MOFs) with diverse structures and properties. rsc.org For example, a 2,4,6-tri(2,4-dicarboxyphenyl)pyridine ligand has been used to create cobalt-based MOFs with three-dimensional honeycomb and nanotube structures. rsc.org
These ordered networks are not limited to MOFs. The self-assembly process, driven by intermolecular forces like hydrogen bonding and π-π stacking, can lead to the formation of one-, two-, or three-dimensional supramolecular structures. iucr.orgresearchgate.net The resulting architectures have potential applications in areas such as gas adsorption and separation, demonstrating how the molecular design of the building blocks can translate into macroscopic material functions. rsc.org
Advanced Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic transitions within 2,6-Bis(4-methoxyphenyl)pyridine.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum has been reported in deuterated chloroform (CDCl₃) acs.orgnih.gov. The spectrum shows characteristic signals for the aromatic protons on the pyridine (B92270) and methoxyphenyl rings, as well as the singlet for the methoxy (B1213986) group protons acs.orgnih.gov.
The signals include a doublet at 8.10 ppm corresponding to the four protons on the methoxyphenyl rings adjacent to the pyridine ring, and a doublet at 7.01 ppm for the four protons further from the pyridine ring acs.orgnih.gov. The protons on the central pyridine ring appear as multiplets at 7.74 ppm and 7.57 ppm acs.orgnih.gov. The six protons of the two methoxy groups appear as a sharp singlet at 3.87 ppm acs.orgnih.gov.
Detailed ¹³C and DEPT NMR data for the parent this compound were not explicitly detailed in the surveyed literature. However, ¹³C NMR data for closely related, 4-substituted derivatives are available. For instance, 2,6-Bis(4-methoxyphenyl)-4-(o-tolyl)pyridine exhibits signals at δ 160.6, 156.4, 114.2, and 55.5 ppm, corresponding to the carbons of the methoxyphenyl groups acs.org.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 8.10 | d | 4H | 9.0 | Aromatic protons (methoxyphenyl) |
| 7.74 | m | 1H | - | Aromatic proton (pyridine) |
| 7.57 | dd | 2H | 0.6 and 7.5 | Aromatic protons (pyridine) |
| 7.01 | d | 4H | 9.0 | Aromatic protons (methoxyphenyl) |
| 3.87 | s | 6H | - | Methoxy (-OCH₃) protons |
Infrared (IR) spectroscopy identifies functional groups and characterizes the vibrational modes of a molecule. While specific IR data for the parent this compound is not detailed in the available research, data for closely related derivatives have been reported. These spectra provide insight into the expected vibrational frequencies for the target compound. For example, various 4-substituted-2,6-bis(4-methoxyphenyl)pyridine derivatives show characteristic IR absorption bands corresponding to C-H, C=C, C=N, and C-O stretching and bending vibrations acs.orgthieme-connect.comnih.gov.
| Compound Name | Characteristic Bands (cm⁻¹) | Source |
|---|---|---|
| This compound-3-carboxylate | 3274, 2989, 1656, 1586, 1488, 1291, 1222, 1185, 1036, 828 | rsc.orgresearchgate.net |
| 2,6-Bis(4-methoxyphenyl)-4-(o-tolyl)pyridine | 2933, 2841, 1596, 1539, 1514, 1233, 1173, 1030, 834 | acs.org |
| 4-(2-Chlorophenyl)-2,6-bis(4-methoxyphenyl)pyridine | 3081, 2962, 1594, 1519, 1346, 855 | thieme-connect.com |
No specific Raman spectroscopy data for this compound was found in the surveyed literature.
UV-Vis absorption spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound (referred to in one study as PT-OCH₃) has been recorded in acetonitrile mdpi.com. The spectrum features bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the conjugated aromatic system mdpi.com.
Photoluminescence spectroscopy provides information about a molecule's ability to emit light after absorbing it. This compound is fluorescent, and its emission and excitation spectra have been measured to determine its Stokes shift, which is the difference between the maximum wavelengths of absorption and emission mdpi.com. The Stokes shift for this compound was calculated to be substantial, indicating a significant structural relaxation in the excited state mdpi.com.
Furthermore, the fluorescence of this compound is highly sensitive to the acidity of its environment. In a neutral solution (pH 7.0), its maximum emission wavelength is at 354 nm mdpi.com. As the pH is decreased to 1.0, the emission spectrum undergoes a large bathochromic (red) shift of 104 nm to a new maximum at 458 nm mdpi.com. This shift is accompanied by a six-fold increase in fluorescence intensity, demonstrating the compound's potential as a pH-sensitive fluorescent sensor mdpi.com.
Diffraction Techniques for Solid-State Structure
Diffraction methods are essential for determining the precise arrangement of atoms in the solid state.
Single crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined whiterose.ac.uk. The compound crystallizes in the tetragonal space group P4₁2₁2 whiterose.ac.uk.
The analysis reveals that the molecule is not perfectly planar. The two 4-methoxyphenyl (B3050149) rings are twisted relative to the central pyridine ring, with dihedral angles of 21.19° and 21.57° whiterose.ac.uk. In the crystal lattice, the molecules pack into an anti-parallel 'zig-zag' structure, which is influenced by short contacts between the oxygen atom of one methoxy group and a methyl hydrogen atom on a neighboring molecule whiterose.ac.uk.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| Temperature | 110.00(10) K |
| Phenyl-Pyridine Dihedral Angle 1 | 21.19° |
| Phenyl-Pyridine Dihedral Angle 2 | 21.57° |
| Crystal Packing Motif | Anti-parallel 'zig-zag' structure |
Mass Spectrometry for Molecular Identification and Purity
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. In this method, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of its elemental formula.
Gas chromatography-mass spectrometry (GC-MS) can also be employed, where the compound is first separated from any volatile impurities before being introduced into the mass spectrometer. researchgate.net The resulting mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides additional structural information, confirming the presence of the pyridine and methoxyphenyl moieties. The presence of unexpected peaks may indicate impurities from the synthesis. While specific experimental data for this compound is not detailed in the provided sources, the general approach for pyridine derivatives involves these established mass spectrometry techniques. purdue.edumdpi.com
Table 1: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Value | Purpose |
| Molecular Formula | C₂₁H₁₉NO₂ | Elemental Composition |
| Molecular Weight | 317.38 g/mol | Basic Identity |
| Expected [M+H]⁺ Peak (ESI-TOF) | m/z 318.1438 | High-Resolution Mass Confirmation |
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for evaluating the stability of a compound at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This analysis helps to determine the temperature at which the compound begins to decompose. For related pyridine derivatives, TGA has been used to establish thermal stability. For instance, a study on 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile revealed high thermal stability up to 300 °C, indicating that the core structure is robust. researchgate.net A similar high stability would be anticipated for this compound due to its aromatic structure.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. This can identify the melting point, glass transitions, and other phase changes. For 4'-(4-Methoxyphenyl)-2,2':6',2″-terpyridine, a related compound, the purity was determined by DSC to be ≥97.5% with a melting point of 161-163 °C. thermofisher.com
Table 2: Illustrative Thermal Properties of a Related Pyridine Derivative
| Technique | Observation | Significance | Reference Compound |
| TGA | Stable up to 300 °C | High thermal stability | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile researchgate.net |
| DSC | Melting Point: 161-163 °C | Purity assessment and physical property | 4'-(4-Methoxyphenyl)-2,2':6',2″-terpyridine thermofisher.com |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for determining the purity of chemical compounds. researchgate.net Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of pyridine derivatives. researchgate.net In this technique, the compound is dissolved in a suitable solvent and injected into a column (e.g., a C18 column). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is pumped through the column. ptfarm.pl The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases, and they are detected as they exit the column, often by a UV-Vis detector.
The purity is calculated by comparing the area of the peak corresponding to this compound with the total area of all peaks in the chromatogram. The development of a validated HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve a good separation with sharp, symmetrical peaks. sielc.com Since this compound is achiral, the determination of enantiomeric excess is not applicable.
Table 3: Typical RP-HPLC Parameters for Purity Analysis of Pyridine Derivatives
| Parameter | Typical Setting | Purpose |
| Column | Octadecyl (C18), 4.6 mm x 250 mm, 5-10 µm | Stationary phase for separation ptfarm.plunodc.org |
| Mobile Phase | Acetonitrile / Phosphate Buffer | Eluent to carry the sample through the column ptfarm.pl |
| Detection | UV-Vis Detector (e.g., at 220 nm) | Quantifies the amount of substance exiting the column researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of separation |
| Internal Standard | Phenacetin (example) | Improves quantitative accuracy ptfarm.pl |
Surface and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on single-crystal X-ray diffraction data. The Hirshfeld surface is a three-dimensional map that defines the space occupied by a molecule in a crystal, highlighting the regions of close contact with neighboring molecules.
For a closely related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a Hirshfeld surface analysis was performed to investigate the intermolecular interactions in a visual manner. researchgate.net The analysis indicated that the most significant contributions to the crystal packing were from H···H, C···H/H···C, and O···H/H···O interactions. researchgate.net This suggests that van der Waals forces are the dominant interactions stabilizing the crystal structure. nih.gov A similar pattern of intermolecular contacts would be expected for this compound, providing insight into its solid-state structure and properties.
Table 4: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Compound
| Interaction Type | Percentage Contribution (%) | Description | Reference Compound |
| H···H | 50.4% | Represents van der Waals forces and general packing | 4-(3-methoxyphenyl)-2,6-diphenylpyridine researchgate.net |
| C···H / H···C | 37.9% | Indicates C—H···π interactions | 4-(3-methoxyphenyl)-2,6-diphenylpyridine researchgate.net |
| O···H / H···O | 5.1% | Suggests weak hydrogen bonding | 4-(3-methoxyphenyl)-2,6-diphenylpyridine researchgate.net |
Future Perspectives and Interdisciplinary Research Avenues
Rational Design of Next-Generation Derivatives with Enhanced Performance
The rational design of next-generation derivatives of 2,6-Bis(4-methoxyphenyl)pyridine is a promising area of research. By systematically modifying its molecular structure, scientists can fine-tune its properties for specific applications. The existing research on related 2,6-diaryl-substituted pyridines indicates that even small structural changes can significantly impact their biological and physical properties. nih.gov
One approach to enhancing performance is through the strategic placement of functional groups on the phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which in turn can influence its photophysical and electrochemical behavior. The synthesis of derivatives like 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde demonstrates that the core structure is amenable to such modifications. evitachem.com The aldehyde group in this derivative, for example, can undergo a variety of chemical reactions, including oxidation to a carboxylic acid, allowing for further functionalization. evitachem.com
Another avenue for rational design involves altering the substitution pattern on the pyridine (B92270) ring itself. While the focus here is on the 2,6-disubstituted isomer, the synthesis of other polysubstituted pyridines highlights the potential for creating a diverse library of compounds with tailored properties. researchgate.net
The following table outlines potential modifications and their expected impact on the performance of this compound derivatives:
| Modification | Rationale | Potential Enhanced Performance |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) on the phenyl rings | To lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Improved electron-accepting capabilities for applications in organic electronics. |
| Introduction of electron-donating groups (e.g., -N(CH3)2, -OH) on the phenyl rings | To raise the energy of the Highest Occupied Molecular Orbital (HOMO) | Enhanced electron-donating properties, potentially leading to improved performance in organic light-emitting diodes (OLEDs). |
| Functionalization at the 4-position of the pyridine ring | To introduce new reactive sites or to modulate the overall molecular geometry | Creation of new building blocks for supramolecular chemistry and materials science. |
| Replacement of the phenyl rings with other aromatic or heteroaromatic systems | To explore the impact of different π-systems on the compound's properties | Discovery of novel compounds with unique photophysical and biological activities. |
Exploration of Novel Catalytic Transformations and Reaction Pathways
Pyridine derivatives are known for their versatility as ligands in catalysis. nih.gov The this compound scaffold, with its bidentate N,N-chelation site, is a promising candidate for the development of novel catalysts. While direct catalytic applications of this specific compound are not yet widely reported, research on structurally similar 2,6-diarylpyridines and bis(imino)pyridine complexes provides a strong foundation for future exploration. nih.govnih.gov
Future research could focus on employing this compound as a ligand in a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and polymerization. The electronic properties of the methoxy (B1213986) groups can influence the electron density at the nitrogen atom of the pyridine ring, thereby modulating the catalytic activity of the corresponding metal complexes.
A study on the aminocyclization reaction to produce 2,6-bis(4-methylphenyl)pyridine over novel mesoporous solid acid catalysts demonstrates the potential for catalytic synthesis of related compounds. elsevierpure.com This suggests that this compound itself could be synthesized through catalytic routes, and its derivatives could serve as catalysts in other reactions.
Potential catalytic applications for metal complexes of this compound are summarized in the table below:
| Catalytic Reaction | Potential Metal Center | Rationale |
| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | The pyridine ligand can stabilize the Pd catalyst and promote efficient coupling of aryl halides with boronic acids. |
| C-H Activation | Rhodium (Rh), Iridium (Ir) | The bidentate nature of the ligand can facilitate the formation of stable metallacycles, enabling the direct functionalization of C-H bonds. |
| Ethylene Polymerization | Iron (Fe), Cobalt (Co) | The steric and electronic properties of the ligand can be tuned to control the molecular weight and branching of the resulting polyethylene. |
| Hydrogenation | Ruthenium (Ru) | Chiral derivatives of the ligand could be developed for asymmetric hydrogenation reactions, leading to the synthesis of enantiomerically pure compounds. |
Integration into Complex Multifunctional Systems and Devices
The unique photophysical and electronic properties of 2,6-diarylpyridines make them attractive building blocks for the construction of complex multifunctional systems and devices. The incorporation of this compound into larger molecular architectures could lead to the development of novel materials for applications in optoelectronics, sensing, and nanotechnology.
The functionalization of the pyridine ring or the peripheral phenyl groups provides a handle for integrating this core structure into polymers, dendrimers, and other macromolecules. For example, the synthesis of 2,6-bis(hetaryl)pyridines from 2,6-dicyano-4-pyrone demonstrates a versatile approach to creating complex heterocyclic triads that can act as multidentate ligands for the formation of coordination polymers and supramolecular assemblies. acs.org
Research on 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, a structurally related compound, has shown that these types of molecules can form well-defined structures in the solid state, which is a crucial property for their application in materials science. researchgate.net The ability to form ordered assemblies is essential for achieving desired bulk properties in materials such as organic semiconductors and nonlinear optical materials.
The following table highlights potential applications for systems incorporating the this compound unit:
| System/Device | Function of this compound unit | Potential Advantage |
| Organic Light-Emitting Diodes (OLEDs) | As a host material or an emissive dopant | Tunable emission color and improved device efficiency and stability. |
| Chemical Sensors | As a fluorescent chemosensor for metal ions or small molecules | High sensitivity and selectivity due to the specific binding of analytes to the pyridine nitrogen and the resulting change in fluorescence. |
| Solar Cells | As a component of dye-sensitized or organic photovoltaic cells | Enhanced light absorption and charge transport properties. |
| Liquid Crystals | As a mesogenic core | The rigid, rod-like structure of the molecule could lead to the formation of liquid crystalline phases with interesting optical and electro-optical properties. |
Advancements in Predictive Computational Modeling and Machine Learning Approaches
Computational modeling and machine learning are becoming increasingly important tools in the design and discovery of new molecules and materials. These approaches can be used to predict the properties of this compound and its derivatives, thereby guiding synthetic efforts and accelerating the development of new applications.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, geometry, and spectroscopic properties of these molecules. For example, computational studies on related pyrimidine (B1678525) derivatives have been used to correlate their ionization potentials with their biological activity. researchgate.net Similar studies on this compound could provide insights into its potential applications in medicinal chemistry and materials science.
Machine learning models, trained on large datasets of chemical structures and properties, can be used to predict the performance of new pyridine and quinoline (B57606) derivatives as corrosion inhibitors, for example. researchgate.netresearchgate.net The development of Δ²-learning models offers a way to achieve high accuracy in predicting reaction properties with reduced computational cost. nih.gov Such models could be applied to predict the catalytic activity or photophysical properties of novel this compound derivatives.
The table below outlines how computational and machine learning approaches can be applied to the study of this compound:
| Computational/ML Method | Predicted Property | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), optimized geometry, vibrational frequencies, and UV-Vis absorption spectra. | Understanding of fundamental properties and guidance for the design of new derivatives with tailored electronic and optical properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., cytotoxicity, enzyme inhibition). | Identification of key structural features responsible for biological activity and the design of more potent and selective drug candidates. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with solvents or biological macromolecules. | Insights into the behavior of the molecule in different environments and its mechanism of action at the molecular level. |
| Machine Learning (e.g., Neural Networks, Random Forest) | Catalytic activity, photoluminescence quantum yield, and other performance metrics. | High-throughput screening of virtual libraries of derivatives to identify promising candidates for synthesis and experimental evaluation. |
Expanding into Bio-Inspired and Supramolecular Systems
The principles of bio-inspired design and supramolecular chemistry offer exciting opportunities for the development of novel systems based on this compound. Bio-inspired approaches involve mimicking the structures and functions of biological systems to create new materials and devices with advanced properties. For instance, the design of 3D-printed scaffolds with microporous architectures inspired by bone tissue has shown promise in tissue engineering. mdpi.com The 2,6-diarylpyridine scaffold could potentially be incorporated into such biomaterials to impart specific biological activities.
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined assemblies. The this compound molecule, with its potential for hydrogen bonding and π-π stacking interactions, is an excellent candidate for the construction of supramolecular architectures. The crystal structure of 2,6-bis(4'-methoxyphenyl)-4-phenylpyridine reveals intermolecular C-H···π hydrogen-bond interactions that link the molecules into a supramolecular structure. nih.gov
The synthesis of pyridine-2,6-dicarboxamide derivatives, which are known to form a variety of supramolecular assemblies through hydrogen bonding and metal coordination, further highlights the potential of the 2,6-disubstituted pyridine core in this field. mdpi.com By designing derivatives of this compound with specific recognition sites, it is possible to create self-assembling systems with applications in drug delivery, sensing, and catalysis.
The following table summarizes potential avenues for research in bio-inspired and supramolecular systems:
| Research Avenue | Description | Potential Application |
| Bio-inspired Catalysis | Designing metal complexes of this compound that mimic the active sites of metalloenzymes. | Development of highly efficient and selective catalysts for challenging chemical transformations. |
| Supramolecular Gels | Engineering derivatives that can self-assemble into fibrous networks in solution, leading to the formation of gels. | Creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. |
| Molecular Recognition | Developing host molecules based on the this compound scaffold for the selective binding of guest molecules. | Design of sensors for environmental monitoring or medical diagnostics. |
| Self-Assembled Monolayers | Modifying surfaces with derivatives of this compound to create ordered monolayers with specific functionalities. | Fabrication of molecular electronic devices and modification of electrode surfaces for electrochemical applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Bis(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, a high-yield (89%) procedure involves reacting 4-methoxyphenylboronic acid with 2,6-dibromopyridine under Suzuki-Miyaura coupling conditions. Key parameters include using a palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous DMF as solvent, and refluxing at 110°C for 24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
- Optimization Tips : Increasing catalyst loading (1.5–2 mol%) or substituting with Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) may improve yields in sterically hindered systems.
Q. How should researchers characterize the structural purity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm aromatic proton environments (e.g., 1H NMR: δ 7.01–8.10 ppm for methoxyphenyl and pyridine protons) and methoxy groups (δ 3.87 ppm, singlet) .
Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 292.1337) .
Melting Point Analysis : Compare observed values (156–158°C) with literature to detect impurities .
Q. What are the primary applications of this compound in materials science?
- Key Uses : The compound serves as a precursor for luminescent sensors and metallo-ligands. For example, its structural analogs (e.g., 2,6-bis(benzimidazolyl)pyridine) exhibit selective fluorescence quenching by aniline derivatives, enabling environmental toxin detection .
Advanced Research Questions
Q. How can this compound derivatives be designed to enhance ligand-metal binding for catalytic applications?
- Design Strategy : Introduce electron-donating/withdrawing groups (e.g., nitro, amino) to modulate electron density. For instance, Mn(II) complexes of V-shaped 2,6-bis(benzimidazolyl)pyridine ligands show distorted octahedral geometries and DNA-binding activity .
- Synthetic Steps :
Functionalize pyridine with imidazole or benzimidazole groups via nucleophilic substitution.
Coordinate with transition metals (e.g., Ru, Mn) under inert conditions .
Q. What strategies resolve discrepancies in reported spectral data or physical properties (e.g., melting points)?
- Root Causes : Variations may arise from solvent polarity (e.g., DMF vs. THF), crystallization methods, or residual catalysts.
- Solutions :
- Recrystallize using mixed solvents (e.g., ethanol/water) to standardize crystal packing .
- Use differential scanning calorimetry (DSC) to confirm phase transitions.
Q. How does the electronic structure of this compound influence its acidochromic properties?
- Mechanistic Insight : Methoxy groups act as electron donors, stabilizing protonated forms. Spectroscopic studies reveal bathochromic shifts in absorption (e.g., 350 → 420 nm) upon protonation in acidic media .
- Experimental Validation : Perform UV-vis titration (e.g., HCl in acetonitrile) to determine pKa and protonation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
